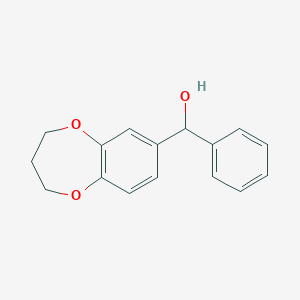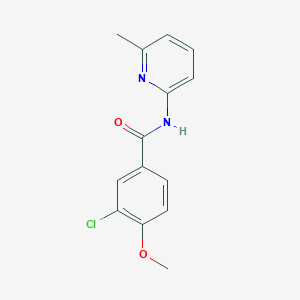
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as BESG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BESG is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide exerts its biological effects by inhibiting the activity of proteasomes. Proteasomes are large protein complexes that are responsible for the degradation of proteins. Inhibition of proteasomes leads to the accumulation of misfolded and damaged proteins, which can trigger apoptosis in cancer cells. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main proteins involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. Studies have shown that N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can induce apoptosis in cancer cells by inhibiting the activity of proteasomes. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main proteins involved in the pathogenesis of neurodegenerative diseases. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is also stable and can be easily synthesized using different methods. However, N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide also has low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide. One of the most promising directions is its potential application in the treatment of cancer. Further studies are needed to fully understand the mechanism of action of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide and its potential use in combination with other anticancer drugs. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide also has potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore its effects on different proteins involved in the pathogenesis of these diseases. Additionally, studies are needed to optimize the synthesis method of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide and improve its solubility in water to expand its use in lab experiments.
Conclusion
In conclusion, N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been synthesized using different methods, and its mechanism of action has been extensively studied. N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several biochemical and physiological effects and has potential applications in the treatment of cancer and neurodegenerative diseases. Further studies are needed to fully understand the biological effects of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide and optimize its use in lab experiments.
Synthesemethoden
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of N-benzyl-N-ethylglycine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide as a white crystalline solid, which can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in different fields. One of the most promising applications of N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is in the treatment of cancer. Studies have shown that N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can induce apoptosis in cancer cells by inhibiting the activity of proteasomes. Proteasomes are responsible for the degradation of proteins, and their inhibition can lead to the accumulation of misfolded and damaged proteins, which can trigger apoptosis in cancer cells.
N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N~1~-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main proteins involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-19(23(21,22)16-11-7-4-8-12-16)14-17(20)18-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLNWMVWKBYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1-piperidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5152014.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)
![2-{[5-(4-iodophenoxy)pentyl]amino}ethanol](/img/structure/B5152065.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid](/img/structure/B5152070.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5152078.png)

![2-[(4-fluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152082.png)
![5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5152086.png)
![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5152090.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5152099.png)